Nicorandil-d4
Overview
Description
Nicorandil-d4 is a deuterated form of Nicorandil, a vasodilatory drug commonly used to treat angina pectoris. Nicorandil is a dual-action potassium channel opener and nitric oxide donor, which helps in the relaxation of vascular smooth muscles . The deuterated form, this compound, is used in scientific research to study the pharmacokinetics and metabolic pathways of Nicorandil due to its stable isotope labeling.
Mechanism of Action
Target of Action
Nicorandil-d4, a deuterium labeled variant of Nicorandil, primarily targets vascular nucleoside diphosphate-dependent K+ channels and cardiac ATP-sensitive K+ channels (KATP) . These channels play a crucial role in regulating the membrane potential and cellular excitability of cardiovascular tissues .
Mode of Action
This compound operates through two main mechanisms. Firstly, it acts as an activator and opener of ATP-sensitive potassium channels (KATP channels) . This action leads to an increase in transmembrane potassium conductance, resulting in membrane hyperpolarization . Secondly, this compound increases the intracellular concentration of cyclic guanosine monophosphate (cGMP) . This dual-action mechanism allows this compound to relax vascular smooth muscle, dilate coronary arteries, and reduce both ventricular preload and afterload .
Biochemical Pathways
This compound affects several biochemical pathways. It stimulates guanylate cyclase to increase the formation of cGMP . Elevated cGMP activates protein kinase G (PKG) , which inhibits the GTPase RhoA and decreases Rho-kinase activity . This reduction in Rho-kinase activity leads to an increase in myosin phosphatase activity, decreasing the calcium sensitivity of the smooth muscle . Additionally, this compound has been found to regulate ferroptosis through the TLR4/SLC7A11 signaling pathway .
Pharmacokinetics
This compound is rapidly and completely absorbed after oral administration, with an absolute bioavailability of 75 to 80% . This indicates that there is no significant hepatic first-pass effect . Peak plasma levels occur within 0.30 to 1.0 hours after dosing . The apparent distribution volume is about 1.4 liters/kg, and plasma concentrations decline according to two different processes: a rapid elimination phase and a slower phase . This compound is weakly bound to human plasma proteins .
Result of Action
The action of this compound results in the relaxation of coronary vascular smooth muscles . It dilates both normal and stenotic coronary arteries . This dilation increases coronary blood flow and reduces both ventricular preload and afterload . As a result, this compound is commonly used to treat angina and other ischemic heart diseases .
Action Environment
The effectiveness of this compound can be influenced by various environmental factors. For instance, the location of diseased conditions and the functioning status of certain mechanisms can affect the therapeutic efficacy of this compound . Moreover, both hypertension and hypotension need correction before stroke intervention, making it crucial to consider the role of this compound and its impact on blood pressure .
Biochemical Analysis
Biochemical Properties
Nicorandil-d4, like its parent compound Nicorandil, interacts with various enzymes and proteins. It is an effective activator of potassium channels, specifically targeting vascular nucleoside diphosphate-dependent K+ channels and cardiac ATP-sensitive K+ channels . These interactions lead to the dilation of coronary arteries and reduction of both ventricular preload and afterload .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by activating potassium channels, leading to the relaxation of vascular smooth muscle through membrane hyperpolarization . This results in the dilation of normal and stenotic coronary arteries . Additionally, this compound has been found to show numerous pharmacological activities such as neuroprotective, nephroprotective, hepatoprotective, cardioprotective, and testicular protective effects .
Molecular Mechanism
This compound exerts its effects at the molecular level through two main mechanisms. It acts as an activator and opener of ATP-sensitive (ATP-dependent) potassium channels (KATP channels) that are composed of Kir6.x-type subunits and sulfonylurea receptor (SUR) subunits . This leads to the relaxation of vascular smooth muscle through membrane hyperpolarization via increased transmembrane potassium conductance and increased intracellular concentration of cyclic GMP .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. For instance, Nicorandil has been shown to prevent isoproterenol-induced cardiac dysfunction in mdx mice following a 10-day treatment protocol . Moreover, Nicorandil has been shown to have a cardioprotective effect in mdx mice .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. A subset of mdx mice subjected to low-dose isoproterenol injections over 5 days to induce a cardiac phenotype were treated with Nicorandil for 10 days. The study found that Nicorandil prevented isoproterenol-induced cardiac dysfunction .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized by de-nitration into the nicotinamide pathway . The two main biotransformations of Nicorandil are de-nitration, leading to inactive N-(2-hydroxyethyl) nicotinamide, and reduction of the alkyl chain, leading to nicotinamide/nicotinic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nicorandil-d4 involves the incorporation of deuterium atoms into the Nicorandil molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the reaction of deuterated nicotinamide with ethyl nitrate under controlled conditions to form this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated starting materials. The process includes multiple steps of purification and quality control to ensure the high purity and isotopic enrichment of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to verify the product’s purity and isotopic composition .
Chemical Reactions Analysis
Types of Reactions
Nicorandil-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding nitro and nitrate derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The nitrate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium methoxide and other nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various nitro, amine, and substituted derivatives of this compound, which are useful for further pharmacological studies .
Scientific Research Applications
Nicorandil-d4 is extensively used in scientific research for:
Pharmacokinetic Studies: To understand the absorption, distribution, metabolism, and excretion of Nicorandil.
Metabolic Pathway Analysis: To study the metabolic pathways and identify metabolites.
Drug Interaction Studies: To investigate potential interactions with other drugs.
Biological Research: To study the effects of Nicorandil on various biological systems, including cardiovascular and neurological systems
Comparison with Similar Compounds
Similar Compounds
- Isosorbide Mononitrate
- Isosorbide Dinitrate
- Amlodipine
- Nifedipine
- Ranolazine
- Ivabradine
Comparison
Nicorandil-d4 is unique due to its dual mechanism of action as both a potassium channel opener and nitric oxide donor. This dual action provides a more comprehensive approach to vasodilation compared to other compounds that typically act through a single mechanism . Additionally, the deuterated form, this compound, offers advantages in research applications due to its stable isotope labeling, which allows for more precise pharmacokinetic and metabolic studies .
Properties
IUPAC Name |
2-[(2,4,5,6-tetradeuteriopyridine-3-carbonyl)amino]ethyl nitrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O4/c12-8(7-2-1-3-9-6-7)10-4-5-15-11(13)14/h1-3,6H,4-5H2,(H,10,12)/i1D,2D,3D,6D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBHIOVVIQHSOQN-VTBMLFEUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NCCO[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(N=C1[2H])[2H])C(=O)NCCO[N+](=O)[O-])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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